Theaspirane
Overview
Description
Theaspirane is a naturally occurring norisoprenoid compound with the molecular formula C₁₃H₂₂O. It is found in various essential oils, including those of raspberry, yellow passion fruit, and tea. This compound is known for its distinctive aroma, which makes it a valuable component in the flavor and fragrance industries .
Mechanism of Action
Target of Action
Theaspirane, also known as 2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene , is a naturally occurring compound found in various essential oils such as raspberry oil and passion fruit oil . It is primarily used as a flavoring ingredient and in high-end perfumery . .
Biochemical Pathways
This compound is a norisoprenoid , a class of compounds derived from carotenoids Norisoprenoids are known to play a role in the aroma of various fruits and beverages.
Result of Action
This compound is known for its complex odor characteristics, which include minty, woody, fruity, camphoraceous, and fresh green herbal notes . These characteristics make it a valuable ingredient in the flavor and fragrance industry.
Biochemical Analysis
Biochemical Properties
Theaspirane plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance biosynthesis. These interactions often result in the production of oxidized products such as hydroxy-, keto-, or epoxy-derivatives . This compound’s interaction with these biomolecules highlights its importance in the metabolic pathways of flavor and fragrance compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the biotransformation of apocarotenoids in fungal species, leading to the production of different oxidized products . These cellular effects are crucial for understanding this compound’s role in flavor and fragrance biosynthesis and its potential impact on cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins involved in carotenoid metabolism. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and the production of various oxidized derivatives
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects can change over time due to its stability and degradation properties. Studies have shown that this compound can undergo biotransformation in fungal species, leading to the production of different oxidized products over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound may lead to toxic or adverse effects, while lower doses may have beneficial effects on flavor and fragrance biosynthesis . Understanding the dosage effects of this compound is crucial for its safe and effective use in research and industry.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the oxidative degradation of carotenoids. It interacts with enzymes and cofactors involved in these pathways, leading to the production of oxidized derivatives such as hydroxy-, keto-, or epoxy-compounds . These interactions highlight this compound’s importance in the metabolic flux of flavor and fragrance compounds.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions can affect this compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution of this compound is essential for its effective use in research and industry.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect this compound’s activity and function within the cell . Understanding the subcellular localization of this compound is crucial for its effective use in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Theaspirane can be synthesized from β-ionone through a series of reactions. The process begins with the reduction of β-ionone to dihydro-β-ionol using sodium-ammonia reduction in the presence of aluminium chloride hexahydrate. The resulting dihydro-β-ionol is then brominated using cupric bromide. The final step involves dehydrobromination in the presence of calcium carbonate, yielding a mixture of (E)-theaspirane and (Z)-theaspirane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Theaspirane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Oxidation of this compound typically results in the formation of hydroxy, keto, or epoxy derivatives.
Reduction: Reduction reactions yield various reduced forms of this compound, depending on the specific conditions and reagents used.
Substitution: Substitution reactions produce halogenated derivatives of this compound
Scientific Research Applications
Theaspirane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of norisoprenoid chemistry and as a precursor for synthesizing other complex molecules.
Biology: this compound’s aroma properties make it useful in studies of olfactory receptors and scent perception.
Medicine: Research into this compound’s potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and antimicrobial activities.
Industry: this compound is widely used in the flavor and fragrance industries due to its pleasant aroma and stability
Comparison with Similar Compounds
Ionone: Like theaspirane, ionone is a norisoprenoid with a similar structure and aroma profile.
Damascone: Another norisoprenoid, damascone, shares structural similarities with this compound and is also used in the fragrance industry.
Sordidin: Sordidin is a pheromone compound with a structure related to this compound, used in pest control applications
Uniqueness of this compound: this compound’s unique combination of aroma characteristics, including minty, woody, fruity, and camphoraceous notes, sets it apart from other similar compounds. Its stability and versatility in various applications further enhance its value in the flavor and fragrance industries .
Properties
IUPAC Name |
2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZHTWCNKINPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(O1)C(=CCCC2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047055 | |
Record name | 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid | |
Record name | Theaspirane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
68.00 to 72.00 °C. @ 3.00 mm Hg | |
Record name | Theaspirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036823 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, soluble in fats, soluble (in ethanol) | |
Record name | Theaspirane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.958 | |
Record name | Theaspirane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
36431-72-8 | |
Record name | Theaspirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36431-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Theaspirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036431728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Theaspirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036823 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is theaspirane and where is it found?
A1: this compound is a naturally occurring spiro ether compound found in various plants, including raspberries, yellow passion fruit, tea, and certain varieties of hops and apples. [, , ] It contributes to the characteristic aroma of these plants. [, , ]
Q2: What kind of aroma does this compound possess?
A2: this compound is known to impart a fruity aroma, often described as blackcurrant-like. [, ] Interestingly, the perception of its aroma can be influenced by modifications to its structure. [, ]
Q3: Which other plants are known to contain this compound and its derivatives?
A3: Besides those mentioned above, this compound and its derivatives have been identified in Osmanthus absolute, quince fruit, blue-colored hybrid tea roses, starfruit, and purple starthistle. [, , , , ] Notably, cis- and trans-theaspirane were reported for the first time in a species of Compositae (purple starthistle). []
Q4: How does the aroma of this compound compare to its structural analogs?
A4: The rigidity of this compound's structure contributes to its strong camphoraceous odor. Increasing the molecule's flexibility, either by expanding the ring size or introducing alkyl substitutions at the C-2 position, results in a shift towards weaker, woodier, and more floral notes. [, ]
Q5: What is known about the biosynthesis of this compound in plants?
A5: Research suggests that 4-hydroxy-7,8-dihydro-β-ionol acts as a natural precursor to theaspiranes A and B in quince fruit (Cydonia oblonga, Mill.). []
Q6: Can this compound degrade, and if so, what are the products?
A6: Yes, this compound can undergo degradation, particularly under oxidative conditions. In model oxidized systems and in beverages like beer, this compound degradation leads to compounds like 4-hydroxy-7,8-dihydro-β-ionone, 6-hydroxy-7,8-dihydro-α-ionone, dihydrodehydro-β-ionone, monoepoxides, and a derived alcohol. [, ]
Q7: Are any of these degradation products significant in terms of aroma?
A7: Yes, 4-hydroxy-7,8-dihydro-β-ionone, a hydrolysis product of dihydrodehydro-β-ionone, exhibits a strong "grenadine" aroma, while dihydrodehydro-β-ionone itself contributes a pleasant "Sauternes-like" aroma. [, ]
Q8: What are some of the methods used to synthesize this compound?
A9: Several synthetic routes to this compound have been developed, with many starting from β-ionone. [] Key steps often involve epoxidation, cyclization, and dehydration reactions. [, ]
Q9: Are there alternative starting materials for this compound synthesis?
A10: Yes, α-ionone can also be utilized as a starting material for the synthesis of edulans and theaspiranes. []
Q10: Can the chirality of this compound be controlled during synthesis?
A11: Yes, enantioselective synthesis methods have been developed to produce optically pure isomers of this compound. [] This is particularly relevant for flavor and fragrance applications, as different enantiomers may possess different sensory properties.
Q11: How has multidimensional gas chromatography-mass spectrometry (MDGC-MS) been applied in this compound research?
A12: MDGC-MS has been crucial in determining the enantiomeric distribution of theaspiranes in various plant tissues. By utilizing a chiral column after initial separation on an achiral column, this technique allows for the identification and quantification of individual enantiomers, even in complex mixtures. []
Q12: Does this compound have any known biological activity?
A13: Research suggests that this compound, along with other compounds like paeonol and linalool, exhibits antimicrobial activity against Fusarium oxysporum, a fungus responsible for Fusarium wilt disease in plants. []
Q13: Are there any potential applications of this compound based on its biological activity?
A14: The antimicrobial properties of this compound against F. oxysporum suggest its potential use as a natural antifungal agent for agricultural applications. [] Further research is needed to fully explore this potential.
Q14: What is the role of this compound in attracting the banana weevil?
A15: (2R,5S)-theaspirane has been identified as the primary kairomone released by senesced banana leaves, attracting the banana weevil (Cosmopolites sordidus). This finding has significant implications for developing new, environmentally friendly pest management strategies for banana plantations. []
Q15: Are there any potential applications of this compound in pest management?
A16: The identification of (2R,5S)-theaspirane as a potent attractant for the banana weevil presents an opportunity to develop traps for monitoring and controlling this pest. The use of such traps could minimize the reliance on synthetic pesticides, promoting more sustainable agricultural practices. []
Q16: What are some areas where further research on this compound is needed?
A16: Further investigation is warranted in exploring the full potential of this compound and its derivatives, including:
- Detailed Structure-Activity Relationship (SAR) studies: A comprehensive understanding of how structural modifications influence the aroma, stability, and biological activity of this compound will enable the design of novel analogs with tailored properties. [, , ]
- Biotransformation and metabolic pathways: Investigating the biotransformation of this compound by various organisms, including fungi, can lead to the discovery of novel derivatives with potentially valuable properties. []
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